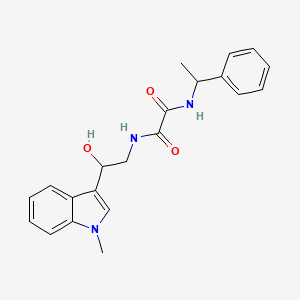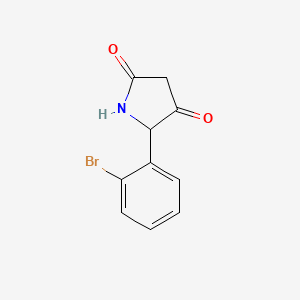
5-(2-Bromophenyl)pyrrolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromophenyl)pyrrolidine-2,4-dione is a chemical compound that belongs to the family of pyrrolidines. This compound has gained significant attention in the scientific community due to its potential use in various fields such as pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyrrolidine derivatives, including 5-(2-Bromophenyl)pyrrolidine-2,4-dione, exhibit promising antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and other microorganisms. These compounds could potentially serve as novel antibacterial or antifungal agents .
Antiviral Potential
The pyrrolidine scaffold has been investigated for its antiviral activity. Compounds like 5-(2-Bromophenyl)pyrrolidine-2,4-dione may inhibit viral replication or entry, making them valuable candidates for antiviral drug development .
Anticancer Properties
Studies suggest that certain pyrrolidine derivatives possess antitumoral effects. These compounds may interfere with cancer cell growth, proliferation, or metastasis. Researchers continue to explore their potential as adjuncts in cancer therapy .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Pyrrolidine-based molecules, including 5-(2-Bromophenyl)pyrrolidine-2,4-dione, have demonstrated anti-inflammatory properties. These compounds could contribute to managing inflammatory conditions .
Anticonvulsant Activity
Pyrrolidine derivatives have been investigated for their ability to modulate neuronal excitability. Some compounds exhibit anticonvulsant effects, making them relevant in epilepsy research and treatment .
Enzyme Inhibition
Certain pyrrolidine scaffolds act as enzyme inhibitors. For instance, 5-(2-Bromophenyl)pyrrolidine-2,4-dione may inhibit enzymes such as carbonic anhydrase or cholinesterase. These inhibitory effects have implications in drug design and therapeutic interventions .
Eigenschaften
IUPAC Name |
5-(2-bromophenyl)pyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-7-4-2-1-3-6(7)10-8(13)5-9(14)12-10/h1-4,10H,5H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPCMCNSCWSYIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(NC1=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromophenyl)pyrrolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-4-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methylbenzenesulfonamide](/img/structure/B2374344.png)
![[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-acetyloxybenzoate](/img/structure/B2374345.png)
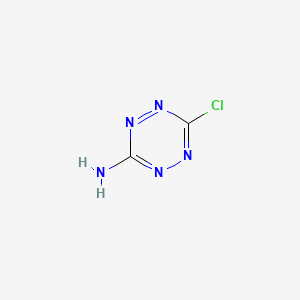
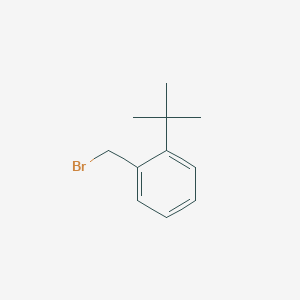
![N-(5-{2-[(4-aminophenyl)amino]-1,3-thiazol-4-yl}-4-methyl-1,3-thiazol-2-yl)acetamide hydrobromide](/img/structure/B2374351.png)
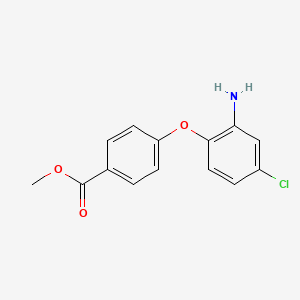
![N-(2,3-dimethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2374354.png)
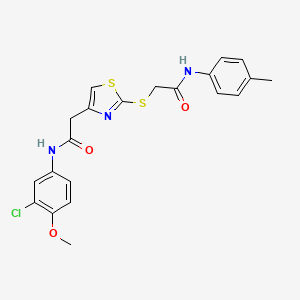

![2-(2-(4-chlorophenyl)-4,6-dioxo-3-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2374361.png)
![N-(3-methoxyphenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2374362.png)
![8-(furan-2-ylmethyl)-3-isopentyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2374363.png)
![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2374365.png)
